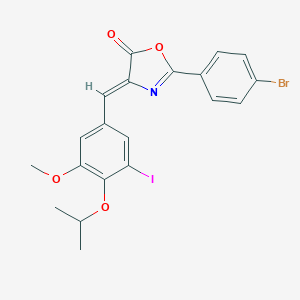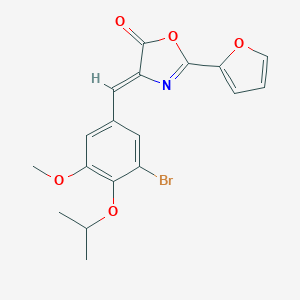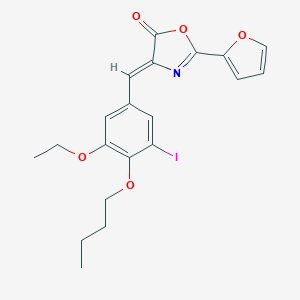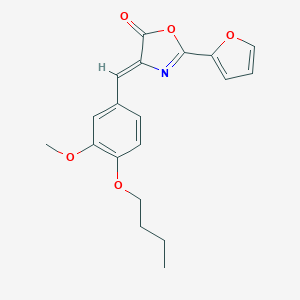![molecular formula C24H23ClN4O2S B316278 N-[4-(benzyloxy)-3-methoxybenzyl]-N-{3-[(2-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine](/img/structure/B316278.png)
N-[4-(benzyloxy)-3-methoxybenzyl]-N-{3-[(2-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(benzyloxy)-3-methoxybenzyl]-N-{3-[(2-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring, a benzyloxy group, and a chlorobenzyl sulfanyl group
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . This reaction involves the coupling of boron reagents with halides in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for maximizing yield and purity.
化学反应分析
Types of Reactions
N-[4-(benzyloxy)-3-methoxybenzyl]-N-{3-[(2-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while nucleophilic substitution of the chlorobenzyl group can produce a wide range of substituted triazoles.
科学研究应用
N-[4-(benzyloxy)-3-methoxybenzyl]-N-{3-[(2-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of N-[4-(benzyloxy)-3-methoxybenzyl]-N-{3-[(2-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, affecting enzymatic activity or receptor binding. Additionally, the benzyloxy and chlorobenzyl groups can interact with hydrophobic pockets in proteins, modulating their function. These interactions can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes.
相似化合物的比较
N-[4-(benzyloxy)-3-methoxybenzyl]-N-{3-[(2-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine can be compared with similar compounds such as:
4-Benzyloxy-3-methoxybenzaldehyde: Shares the benzyloxy and methoxy groups but lacks the triazole ring and chlorobenzyl sulfanyl group.
This compound: Similar structure but with different substituents on the triazole ring.
属性
分子式 |
C24H23ClN4O2S |
|---|---|
分子量 |
467 g/mol |
IUPAC 名称 |
3-[(2-chlorophenyl)methylsulfanyl]-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C24H23ClN4O2S/c1-30-23-13-19(11-12-22(23)31-15-18-7-3-2-4-8-18)14-27-29-17-26-28-24(29)32-16-20-9-5-6-10-21(20)25/h2-13,17,27H,14-16H2,1H3 |
InChI 键 |
UAWWUTNVXLANNE-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CNN2C=NN=C2SCC3=CC=CC=C3Cl)OCC4=CC=CC=C4 |
规范 SMILES |
COC1=C(C=CC(=C1)CNN2C=NN=C2SCC3=CC=CC=C3Cl)OCC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl {2-ethoxy-4-[(2-(2-furyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]-6-iodophenoxy}acetate](/img/structure/B316198.png)
![ethyl {2-chloro-6-ethoxy-4-[(2-(2-furyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetate](/img/structure/B316200.png)
![ethyl {4-[(2-(2-furyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]-2-iodo-6-methoxyphenoxy}acetate](/img/structure/B316201.png)
![2-(2-furyl)-4-[3-iodo-5-methoxy-4-(2-phenylethoxy)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B316203.png)



![methyl {2-ethoxy-4-[(2-(2-furyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]-6-iodophenoxy}acetate](/img/structure/B316209.png)
![methyl {2-bromo-6-ethoxy-4-[(2-(2-furyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetate](/img/structure/B316210.png)
![2,4-dichloro-N-[(5-iodopyridin-2-yl)carbamothioyl]benzamide](/img/structure/B316211.png)
![4-chloro-N-[(5-iodopyridin-2-yl)carbamothioyl]benzamide](/img/structure/B316212.png)
![2-fluoro-N-[(5-iodopyridin-2-yl)carbamothioyl]benzamide](/img/structure/B316213.png)
![N-[(5-iodopyridin-2-yl)carbamothioyl]-3,4-dimethylbenzamide](/img/structure/B316217.png)
